Tezampanel

Description

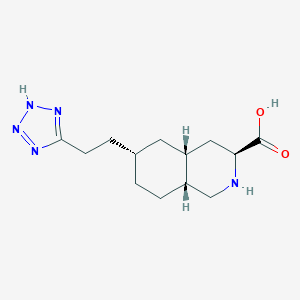

Structure

3D Structure

Properties

IUPAC Name |

(3S,4aR,6R,8aR)-6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2/c19-13(20)11-6-10-5-8(1-3-9(10)7-14-11)2-4-12-15-17-18-16-12/h8-11,14H,1-7H2,(H,19,20)(H,15,16,17,18)/t8-,9+,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFRFPSZAKNPQQ-YTWAJWBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNC(CC2CC1CCC3=NNN=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CCC3=NNN=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154652-83-2 | |

| Record name | Tezampanel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154652-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tezampanel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154652832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tezampanel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06354 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TEZAMPANEL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA36S2O9C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Tezampanel S Pharmacodynamics

Competitive Antagonism of AMPA Receptors

AMPA receptors are a class of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. wikipedia.org Their activation by the neurotransmitter glutamate facilitates rapid neuronal communication. wikipedia.org Tezampanel acts as a competitive antagonist at these receptors. medkoo.comwikipedia.orgprobechem.comcymitquimica.comebi.ac.uk

Specificity and Binding Characteristics

This compound inhibits excitatory neurotransmission by selectively preventing the binding of glutamate to AMPA receptors. cymitquimica.combiosynth.com This selective inhibition distinguishes this compound from other glutamate receptor antagonists. cymitquimica.com Research findings indicate that this compound (as LY293558) demonstrates a notable difference in potency when compared to N-methyl-D-aspartate (NMDA) receptors. In in vitro studies, this compound was found to be five-fold more potent as an antagonist at AMPA receptors compared to NMDA receptors. ncats.io

Table 1: Comparative Antagonistic Potency of this compound

| Receptor Type | Relative Antagonistic Potency (vs. NMDA Receptors) |

| AMPA Receptors | 5-fold more potent |

| NMDA Receptors | Reference |

Modulation of Excitatory Postsynaptic Currents

By blocking AMPA receptors, this compound effectively reduces excitatory neurotransmission. cymitquimica.combiosynth.com This action is fundamental to its observed neuroprotective and anticonvulsant properties. wikipedia.orgprobechem.com AMPA receptor antagonists, including this compound, have been shown to reduce the severity of seizures in various animal models, underscoring their potential as therapeutic agents for conditions characterized by excessive neuronal activity, such as epilepsy. wikipedia.orgdovepress.com

Competitive Antagonism of Kainate Receptors

Kainate receptors are another subtype of ionotropic glutamate receptors, activated by the agonist kainate. wikipedia.org While less understood than AMPA and NMDA receptors, kainate receptors play crucial modulatory roles in the nervous system, influencing neurotransmitter release and synaptic plasticity. wikipedia.orgnih.govresearchgate.netnih.gov this compound also functions as a competitive antagonist of these receptors. medkoo.comwikipedia.orgprobechem.com

Selectivity for GluR5 and GluK1 Receptor Subunits

A key characteristic of this compound's action at kainate receptors is its selectivity for the GluR5 subtype, which has since been reclassified as GluK1. medkoo.comwikipedia.orgprobechem.comwikipedia.orgresearchgate.netdrugbank.com Kainate receptors can assemble as homomers (e.g., entirely of GluK1 subunits) or heteromers (e.g., combinations of GluK1 and GluK2 subunits). wikipedia.orgresearchgate.netguidetopharmacology.org The specific antagonism of GluK1-containing receptors by this compound highlights its targeted action within the kainate receptor family. Research indicates that antagonists selective for GluK1 receptors have shown positive activity in animal models of pain, migraine, epilepsy, stroke, and anxiety. researchgate.net

Hypothesized Intracellular Signaling Pathway Interventions

This compound's antagonistic action on ionotropic glutamate receptors directly translates into significant interventions within intracellular signaling pathways. Ionotropic glutamate receptors, such as AMPA and kainate receptors, are ligand-gated ion channels that, upon activation by glutamate, facilitate the influx of ions, notably sodium and calcium, into the neuron wikipedia.orgontosight.ai.

By competitively antagonizing these receptors, this compound directly impedes this ion flux. A critical intracellular consequence of this blockade is the reduction of calcium uptake into neurons wikipedia.org. Calcium ions serve as ubiquitous second messengers, initiating a cascade of intracellular events vital for synaptic plasticity, gene expression, and neuronal survival. Excessive calcium influx, often associated with excitotoxicity, can lead to neuronal damage and cell death. Therefore, this compound's ability to block calcium uptake directly contributes to its observed neuroprotective properties by mitigating these detrimental intracellular calcium-dependent pathways wikipedia.orgontosight.aiwikipedia.org.

The inhibition of excitatory glutamatergic signaling by this compound, particularly through its interaction with GluK1 (GluR5) receptors (encoded by the GRIK1 gene), modulates downstream intracellular signaling events that are typically triggered by sustained neuronal depolarization and calcium transients wikidata.org. Preclinical data suggest that glutamate biology and its associated signaling pathways are intricately involved in the development and perpetuation of addiction ontosight.ai. This compound's mechanism, by reducing brain over-activation in circuits implicated in drug withdrawal and addiction, indicates an intervention in these underlying intracellular signaling cascades without directly stimulating or antagonizing the opioid system wikipedia.org.

Research findings further support the impact of this compound on intracellular processes. In studies involving nerve agent-induced status epilepticus, delayed treatment with this compound, in combination with caramiphen (B1668299), provided significant neuroprotection. This protection was evidenced by the absence of neuronal degeneration and atrophy in limbic structures, unlike treatment with midazolam, suggesting that targeting glutamate receptors effectively prevents long-lasting brain damage by influencing intracellular pathways crucial for neuronal integrity and survival ontosight.aiwikipedia.org. This highlights that this compound's antiglutamatergic action directly influences intracellular homeostasis and prevents the pathological signaling that leads to neuronal loss.

Preclinical Investigation of Tezampanel S Therapeutic Potential in Animal Models

Anticonvulsant Efficacy in Models of Seizure Disorders

Tezampanel has been extensively investigated for its anticonvulsant efficacy, particularly in models of severe seizure disorders such as nerve agent-induced status epilepticus.

Neuroprotection and Seizure Control in Nerve Agent-Induced Status Epilepticus Models

Acute exposure to nerve agents can induce prolonged status epilepticus (SE), leading to significant brain damage or death. Effective control of seizures is crucial to prevent long-term neurological deficits mdpi.comnih.govresearchgate.net. This compound has shown promising results in these critical scenarios.

In animal models of soman-induced status epilepticus, this compound (also known as LY293558) has demonstrated efficacy in promptly arresting seizures. Studies in adult male rats exposed to soman (B1219632) revealed that while midazolam (MDZ) had a more rapid effect in stopping SE, this compound also promptly ceased seizure activity mdpi.com.

| Treatment Group (Soman-induced SE, Adult Rats) | Initial SE Duration (minutes) |

| Midazolam (MDZ) | 65 ± 5 mdpi.com |

| This compound (LY293558) | 80 ± 9 mdpi.com |

A critical aspect of effective anticonvulsant therapy in nerve agent exposure is the prevention of seizure recurrence and subsequent prolonged SE, which is a major determinant of brain damage mdpi.com. In contrast to midazolam, this compound has shown superior efficacy in preventing the reoccurrence of SE. In studies comparing these two agents, SE reoccurred to a significantly greater extent in midazolam-treated groups compared to this compound-treated groups, leading to a much longer total duration of SE over a 24-hour period post-exposure for midazolam mdpi.comnih.gov.

In 12- and 7-day-old rats exposed to soman, the total duration of SE within 24 hours after exposure was significantly shorter in groups treated with this compound in combination with caramiphen (B1668299) compared to midazolam-treated groups nih.gov.

| Treatment Group (Soman-induced SE, P12 Rats) | Total SE Duration (minutes, 24h post-soman) |

| Midazolam (MDZ) | 637 ± 80.8 nih.gov |

| This compound + Caramiphen | 181.6 ± 34.3 nih.gov |

The co-administration of this compound with caramiphen, an NMDA receptor antagonist, has demonstrated synergistic effects, particularly in providing comprehensive neuroprotection against nerve agent-induced SE nih.govnih.gov. This combination has been shown to be superior to midazolam monotherapy in mitigating neuronal degeneration researchgate.net.

In studies involving 21-day-old rats exposed to soman, delayed treatment with a combination of this compound and caramiphen provided nearly full neuroprotection, exhibiting no evidence of neuropathology except for minor neuronal loss in the basolateral amygdala at the six-month timepoint. Conversely, midazolam-treated rats showed significant neuronal degeneration and loss in limbic structures, including the basolateral amygdala and CA1 hippocampal area, which worsened over time nih.govresearchgate.net. Similar findings were observed in younger rats (12- and 7-day-old), where the combination of this compound and caramiphen virtually prevented neuronal and interneuronal loss and atrophy of the amygdala and hippocampus, which were substantial in midazolam-treated groups researchgate.netnih.gov.

| Treatment Group (Soman-induced SE, P21 Rats, 6 Months Post-exposure) | Neuropathology (Neuronal Loss/Atrophy) | Spontaneous Recurrent Seizures | Anxiety Increase |

| Midazolam (MDZ) | Significant in limbic structures | Present | Increased |

| This compound + Caramiphen | Minimal/Absent | Small percentage | Absent |

General Anticonvulsant Properties in Experimental Epilepsy Models

This compound's role as an AMPA and kainate receptor antagonist suggests its potential as a broad-spectrum anticonvulsant. While its primary focus in recent preclinical studies has been on nerve agent-induced SE due to its critical neuroprotective capabilities, the antagonism of glutamate (B1630785) signaling is a known strategy for controlling various seizure disorders news-medical.netclinicaltrialsarena.comfirstwordpharma.com. Experimental epilepsy models, such as those induced by kainic acid or pilocarpine, are commonly used to study seizure mechanisms and evaluate new anticonvulsant drugs by assessing seizure severity, duration, and frequency nih.govmdpi.com. This compound's ability to inhibit excessive glutamatergic excitation, which reinforces and sustains seizures, positions it as a promising compound for general anticonvulsant applications researchgate.net.

Neuroprotective Actions in Models of Neurological Insults

This compound's neuroprotective actions are closely linked to its ability to control excitotoxicity, a key driver of neuronal injury during prolonged seizure activity . In models of nerve agent-induced SE, the neuroprotective efficacy of this compound has been a consistent finding. Studies have shown that this compound significantly protects against brain damage caused by acute nerve agent exposure, preventing neuronal and inter-neuronal loss in critical brain regions like the basolateral amygdala mdpi.comresearchgate.net. This protective effect is particularly evident when compared to benzodiazepines like midazolam, which, despite acutely stopping seizures, often fail to prevent long-term brain damage and associated neurological deficits, especially with delayed administration mdpi.comnih.govnih.govresearchgate.netnih.gov. The sustained neuroprotection offered by this compound, alone or in combination with caramiphen, highlights its potential in mitigating the devastating neurological consequences of severe neurological insults, such as those caused by nerve agents nih.govresearchgate.netnih.gov.

Pharmacological Characterization of Tezampanel in Preclinical Animal Studies

In Vivo Pharmacokinetics in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations

Tezampanel itself exhibits poor oral bioavailability, necessitating its evaluation primarily as an injectable compound in initial studies cambridge.orgcambridge.orgoup.com. To overcome this limitation and improve oral absorption, prodrugs of this compound were developed cambridge.orgnih.govencyclopedia.pubresearchgate.neteur.nl. These prodrugs were designed to produce robust plasma levels of the parent compound researchgate.net. While specific details on the distribution, metabolism, and excretion pathways of this compound in animal models are not extensively detailed in the provided information, the focus has largely been on improving its absorption through prodrug strategies.

Relative Bioavailability of this compound and its Prodrugs (e.g., NGX426)

This compound (NGX424) demonstrates poor oral bioavailability, requiring intravenous administration for systemic effects cambridge.orgcambridge.orgoup.comwikipedia.org. In contrast, NGX426, an orally bioavailable prodrug of this compound (also known as Dasolampanel), was developed to enhance absorption nih.goveur.nlwikipedia.orgnih.gov. Preclinical studies in animal models have shown that these ester prodrugs significantly improve oral bioavailability. For instance, two specific ester prodrugs of this compound demonstrated oral bioavailability levels of 24% and 41% respectively nih.govencyclopedia.pub. Another preliminary pharmacokinetic study in rats indicated that a 30 mg/kg oral dose of a LY466195 prodrug, which is structurally related to this compound prodrugs, yielded approximately 40% bioavailability researchgate.net.

Table 1: Relative Oral Bioavailability of this compound Prodrugs in Preclinical Models

| Prodrug Type/Name | Animal Model | Oral Bioavailability (%) | Reference |

| Ester Prodrug 1 | Not specified | 24 | nih.govencyclopedia.pub |

| Ester Prodrug 2 | Not specified | 41 | nih.govencyclopedia.pub |

| LY466195 Prodrug | Rats | ~40 | researchgate.net |

Electrophysiological Modulations by this compound

Effects on Glutamatergic Synaptic Transmission and Synaptic Plasticity

This compound functions as a competitive antagonist of both AMPA and kainate receptor subtypes within the ionotropic glutamate (B1630785) receptor family drugbank.comwikipedia.orgbiosynth.comnih.govncats.iopatsnap.com. It exhibits selectivity for the GluK5 (formerly GluR5) subtype of the kainate receptor drugbank.comwikipedia.orgresearchgate.netnih.govncats.io. The compound acts as a negative allosteric modulator of AMPA receptors, thereby reducing excitatory neurotransmission biosynth.comontosight.aiscbt.com. By binding to these receptors, this compound inhibits excitatory synapses in the brain and reduces excessive neuronal activity drugbank.combiosynth.comnih.govontosight.ai.

AMPA receptors are crucial for mediating fast excitatory neurotransmission and are integral to learning and memory processes; however, their over-activation can lead to neuronal damage nih.gov. Kainate receptors, on the other hand, play a more modulatory role, fine-tuning the balance between neuronal excitation and inhibition nih.gov. This compound's mechanism involves preventing the activation of AMPA receptors by inhibiting glutamate binding biosynth.comscbt.com. Furthermore, this compound has been shown to influence synaptic plasticity. Preclinical studies demonstrated that it reduced cocaine self-administration in rats, suggesting an impact on drug-induced neuroadaptations in glutamate synaptic transmission and plasticity nih.govnih.gov.

Interactions with Other Neurotransmitter Systems (e.g., GABAergic System)

While primarily targeting the glutamatergic system, this compound also exhibits an affinity for rat cortical GABA(A) receptors, with an affinity greater than 100 µM ncats.io. The compound's action of antagonizing glutamatergic hyperactivity can indirectly support inhibitory processes, as excessive glutamatergic excitation can be counteracted by enhancing GABAergic inhibition nih.govmdpi.com.

Studies comparing this compound (LY293558) with midazolam (a benzodiazepine (B76468) that enhances GABAA receptor activity) in rats exposed to the nerve agent soman (B1219632) have provided insights into its interaction with the GABAergic system. Unlike midazolam, this compound treatment did not result in a loss of GABAergic interneurons or a reduction in spontaneous inhibitory activity in the basolateral amygdala (BLA), suggesting that it does not negatively impact the GABAergic system in the same manner as benzodiazepines mdpi.com. This indicates that this compound's mechanism of action is distinct from direct GABAergic potentiation, focusing instead on directly modulating glutamatergic over-activation.

Neuroanatomical Localization of this compound's Actions

This compound exerts its actions on glutamate receptors found throughout the central nervous system, including both the brain and spinal cord biospace.com. Its mechanism is designed to mitigate brain over-activation in neural circuits implicated in conditions such as drug withdrawal, addiction, and various mental illnesses clinicaltrialsarena.com.

Glutamate, being the primary excitatory neurotransmitter, is widely distributed in the mammalian central nervous system genome.jp. Specifically, AMPA receptors, a key target of this compound, are fundamental components of learning and memory processes within the brain nih.gov. In the spinal cord, AMPA receptors are significantly involved in the central sensitization of the dorsal horn, a phenomenon associated with chronic pain states tandfonline.com. Preclinical investigations, particularly those involving soman-exposed rats, have identified the basolateral amygdala (BLA) as a specific brain region where this compound's effects on neuronal populations and inhibitory activity have been observed mdpi.com. Additionally, glutamatergic afferents are known to innervate medium spiny neurons in the nucleus accumbens, as well as cholinergic aspiny cells and GABAergic interneurons, highlighting potential sites of action within reward and addiction pathways nih.gov.

Regional Specificity within Central Nervous System Structures (e.g., Basolateral Amygdala, Hippocampus, Brainstem)

Preclinical studies have demonstrated this compound's robust neuroprotective effects within critical central nervous system (CNS) structures, particularly the basolateral amygdala (BLA) and hippocampus. These regions are profoundly affected by conditions such as nerve agent exposure, where glutamate-mediated excitotoxicity contributes significantly to neuronal injury. researchgate.net

Research comparing this compound (LY293558) with midazolam (MDZ) in rat models exposed to the nerve agent soman revealed distinct neuroprotective outcomes. In studies involving 12- and 7-day-old rats, as well as adult male rats, this compound, especially when combined with caramiphen (B1668299), significantly reduced neuronal degeneration. researchgate.netresearchgate.net Specifically, 30 days post-exposure to soman, rats treated with this compound did not exhibit significant neuronal or inter-neuronal loss in the basolateral amygdala, nor a reduced ratio of interneurons to total neurons, or alterations in spontaneous inhibitory postsynaptic currents, unlike the midazolam-treated groups. researchgate.net This suggests a region-specific neuroprotective advantage of this compound in these vulnerable areas.

The basolateral amygdala and hippocampus are interconnected structures crucial for learning, memory, and emotional processing. frontiersin.orgscielo.br The BLA projects to the hippocampus, influencing its functions and modulating memory consolidation. scielo.br The BLA-hippocampus circuit is also implicated in controlling anxiety-like behaviors, such as those induced by morphine withdrawal. frontiersin.org this compound's protective effects in these regions underscore its potential to preserve neural integrity and function under excitotoxic stress.

Table 1: Neuroprotective Efficacy of this compound vs. Midazolam in Soman-Exposed Rat Basolateral Amygdala (BLA) (30 Days Post-Exposure)

| Measurement | This compound (LY293558) Treated Group | Midazolam (MDZ) Treated Group | Control Group (No Soman Exposure) | Reference |

| Neuronal Loss in BLA | No significant difference | Significant loss | Baseline | researchgate.net |

| Inter-neuronal Loss in BLA | No significant difference | Significant loss | Baseline | researchgate.net |

| Ratio of Interneurons to Total Neurons in BLA | No significant difference | Reduced | Baseline | researchgate.net |

| Spontaneous Inhibitory Postsynaptic Currents | No significant difference | Reduced | Baseline | researchgate.net |

| Anxiety-like Behavior | No increase | Increased | Baseline | researchgate.net |

Impact on Neural Circuit Excitability and Connectivity

This compound's primary mechanism of action as a competitive antagonist of AMPA and kainate receptors directly impacts neural circuit excitability and connectivity by inhibiting excitatory synapses. wikipedia.orgdrugbank.com This blockade of glutamate-mediated excitotoxicity is fundamental to its anticonvulsant and neuroprotective properties.

In preclinical models of nerve agent-induced seizures, this compound has demonstrated rapid antiseizure efficacy. Studies comparing this compound with benzodiazepines, such as midazolam, indicate that this compound's direct inhibition of glutamate signaling offers superior efficacy in arresting seizures in rat models exposed to soman. clinicaltrialsarena.comfirstwordpharma.com This mechanism prevents prolonged seizure activity and subsequent neurodegeneration.

Beyond seizure control, this compound's influence on glutamatergic transmission extends to other neural circuit functions. For instance, in 6-OHDA-lesioned rats, this compound was observed to reduce the "wearing-off" phenomenon associated with L-DOPA-induced motor responses, suggesting its involvement in modulating motor control circuits. mdpi.com Furthermore, the blockade of similar glutamate receptors in other brain and spinal cord regions in animal models has been shown to attenuate pathophysiological processes, including muscle spasticity and rigidity following stroke and spinal cord injury, and those associated with multiple sclerosis. biospace.com The understanding that increased AMPA and kainate receptor activation by glutamate contributes to pathological effects suggests that this compound, by blocking these receptors, could offer a unique approach to treating various chronic pain and non-pain conditions by modulating neural hyperexcitability. biospace.com

Table 2: Antiseizure Efficacy of this compound vs. Midazolam in Soman-Induced Status Epilepticus (SE) in Rats

| Treatment Group | Total Duration of SE within 24h (Relative to Control) | Reference |

| This compound (LY293558) + Caramiphen | Significantly shorter | researchgate.net |

| Midazolam (MDZ) | Longer | researchgate.net |

Structure Activity Relationship Sar and Ligand Design Studies of Tezampanel and Analogs

Chemical Class and Core Structure Analysis

Tezampanel, also known by its developmental code names LY-293,558, LY-326,325, and NGX-424, belongs to the chemical class of decahydroisoquinoline (B1345475) derivatives wikipedia.org. Its core structure is defined by the IUPAC name (3S,4aR,6R,8aR)-6-[2-(1H-tetrazol-5-yl)ethyl]decahydroisoquinoline-3-carboxylic acid wikipedia.org. This bicyclic nitrogen-containing heterocyclic compound represents a saturated form of isoquinoline (B145761) smolecule.com. The molecular formula of this compound is C₁₃H₂₁N₅O₂, with a molecular weight of 279.344 g·mol⁻¹ wikipedia.orguni.lucymitquimica.com. The decahydroisoquinoline scaffold, with its defined stereocenters, is fundamental to this compound's biological activity uni.lucymitquimica.com.

Identification of Key Pharmacophore Features for AMPA/Kainate Receptor Antagonism

This compound functions as a competitive antagonist of both AMPA and kainate subtypes of the ionotropic glutamate (B1630785) receptor family wikipedia.org. A notable feature of this compound is its selectivity for the GluR5 subtype, now known as GluK1, of the kainate receptor wikipedia.orgrndsystems.com. The pharmacophore of decahydroisoquinoline derivatives, including this compound, can be considered an expanded version of natural α-amino acid-based ionotropic glutamate receptor agonists like glutamate or kainate nih.gov. These compounds typically feature a carboxylic acid group positioned in the vicinity of the nitrogen atom within the cyclic system nih.gov. Additionally, a flexible linker connected to a distal acidic group, such as a tetrazolyl or carboxyl group, is a common characteristic nih.gov. In this compound's structure, the tetrazolyl group serves as this crucial distal acidic moiety wikipedia.orguni.lucymitquimica.com. This specific arrangement contributes to its distinct binding affinity for AMPA receptors, differentiating it from other glutamate receptor antagonists cymitquimica.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the structural features and physicochemical properties of chemical compounds and their observed biological activities dibru.ac.in. For compounds like this compound, QSAR studies are instrumental in predicting the activity of untested molecules and gaining insights into drug-receptor interactions dibru.ac.in. These models can correlate molecular characteristics with inhibitory concentrations (e.g., IC₅₀ values), aiding in the rational design of new compounds mdpi.com. A robust QSAR model provides a predictive tool and an informative framework by identifying significant structural patterns related to biological activity dibru.ac.in.

Design and Synthesis of this compound Derivatives for Enhanced Selectivity or Potency

The design and synthesis of derivatives are critical steps in optimizing the therapeutic profile of a lead compound like this compound. An example of such an analog is Dasolampanel (NGX-426), which was developed as an orally bioavailable counterpart to this compound wikipedia.orgnih.gov. This development addressed this compound's limitation of requiring intravenous administration wikipedia.org. The ongoing research in medicinal chemistry aims to create new derivatives by modifying the core structure and substituents to achieve enhanced selectivity for specific receptor subtypes or improved potency mdpi.comnih.govmdpi.com. Such modifications are guided by SAR principles to fine-tune the compound's interaction with its target receptors, ultimately leading to compounds with more favorable pharmacological properties nih.gov.

Conformational Analysis and Receptor Binding Dynamics

Data Tables

The following table summarizes key information for this compound and its orally bioavailable analog, Dasolampanel:

| Compound Name | PubChem CID | Molecular Formula | Molecular Weight ( g/mol ) | Receptor Antagonism | Administration Route |

| This compound | 127894 | C₁₃H₂₁N₅O₂ | 279.344 | AMPA, Kainate (GluK1 selective) wikipedia.orgrndsystems.com | Intravenous wikipedia.org |

| Dasolampanel | 51049972 | C₁₇H₂₀ClN₅O₃ | 377.83 | AMPA, Kainate wikipedia.org | Oral wikipedia.org |

Note: The IC₅₀ value for ACET (7 nM for GluK1 antagonism) is provided as an example of a potent and selective GluK1 antagonist, highlighting the type of data relevant to kainate receptor antagonism, though ACET is not a direct derivative of this compound rndsystems.com.

Computational Chemistry Approaches in Tezampanel Research and Broader Glutamate Receptor Drug Discovery

Molecular Docking and Ligand-Target Interaction Prediction

In the broader context of glutamate (B1630785) receptor drug discovery, molecular docking has been extensively applied to various subtypes. For example, studies have investigated the binding modes of AMPA receptor antagonists like perampanel (B3395873) and its analogs, aiming to explain differences in activity and guide the design of novel antiepileptic drugs. nih.gov Similarly, molecular docking simulations have been used to analyze the interaction of dipeptides with metabotropic glutamate receptor 1 (mGluR1), identifying key residues in the binding site. mdpi.com For mGluR5, docking of negative allosteric modulators (NAMs) and positive allosteric modulators (PAMs) has been performed using induced-fit approaches to predict binding modes, which are then refined and validated by molecular dynamics simulations and experimental mutagenesis data. mdpi.comingentaconnect.comresearchgate.net While specific molecular docking studies for Tezampanel were not detailed in the provided information, its action as a competitive antagonist of AMPA and kainate receptors, particularly GluR5, implies that such studies would be vital for understanding its precise binding site and interactions within these receptors.

Pharmacophore Modeling for Novel Ligand Identification

Pharmacophore modeling involves identifying and mapping the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. researchgate.netunina.itnih.gov This approach is particularly valuable for discovering novel ligands, especially when the three-dimensional structure of the target receptor is unknown (ligand-based pharmacophore modeling) or to complement structure-based design. researchgate.netnih.gov

Pharmacophore models serve as queries for virtually screening large compound databases to retrieve potential lead molecules, design compounds with desired attributes, and assess molecular similarity and diversity. researchgate.net In glutamate receptor research, pharmacophore hypotheses have been developed for various antagonists. For instance, a pharmacophoric hypothesis for mGlu1 antagonists was developed based on known ligands and subsequently used for virtual screening of compound databases. mdpi.com This led to lead optimization and further docking studies to predict binding modes. mdpi.com Given this compound's role as a selective GluR5 antagonist, pharmacophore modeling could be employed to identify new chemical entities with similar activity but potentially different scaffolds, expanding the chemical space for GluR5-selective antagonists.

De Novo Drug Design Methodologies for Glutamate Receptor Antagonists

De novo drug design is a computational methodology that generates novel chemical entities from basic building blocks, without relying on a pre-existing template molecule. nih.govresearchgate.netfrontiersin.org This approach can be either structure-based, beginning with the definition and analysis of the receptor's active site, or ligand-based, utilizing information from known active binders when the receptor structure is unavailable. mdpi.comnih.gov The process typically involves constructing molecules by sampling chemical space and then evaluating the generated structures based on predicted binding energy and other drug-like properties. nih.govfujitsu.com

Application of Machine Learning and High-Throughput Virtual Screening in Related Compound Discovery

High-throughput virtual screening (HTVS) is an in silico method that rapidly evaluates large chemical libraries to identify compounds most likely to bind to a molecular target. mdpi.comtandfonline.comatomwise.com Machine learning (ML) techniques significantly enhance HTVS by building predictive models that can prioritize compounds, thereby increasing the efficiency and accuracy of lead identification. arxiv.orgatomwise.comnih.govacs.orgbiorxiv.orgrsc.org

Homology Modeling and Receptor Structure Analysis in Related Research

Homology modeling is a computational method used to predict the three-dimensional (3D) structure of a protein based on the known experimental structure of a homologous (evolutionarily related) protein, known as a template. scialert.netresearchgate.netnih.gov This technique is particularly valuable in drug discovery when experimental structures (e.g., from X-ray crystallography or NMR) of the target protein are unavailable or of low resolution. researchgate.netnih.govnih.gov Given that G protein-coupled receptors (GPCRs), including metabotropic glutamate receptors (mGluRs), are challenging to crystallize, homology modeling has become a widespread technique to gain structural insights. nih.govnih.gov

For glutamate receptors, homology models have provided crucial structural information for drug design. For example, homology models of mGlu1 and mGlu5 receptors have been built and used to predict binding modes of antagonists and allosteric modulators. mdpi.com Anighoro et al. used a homology model of mGlu5, based on the mGlu1 crystal structure, to dock mGlu5 NAMs like MPEP and fenobam. mdpi.com Similarly, homology models of mGluR5 variant F have been constructed to determine 3D structures and active sites for designing new drug molecules. ingentaconnect.comresearchgate.net These models are often refined using molecular dynamics (MD) simulations to ensure stability and accuracy of predicted ligand-receptor interactions. mdpi.complos.org The availability of mGlu receptor 7-transmembrane (7TM) crystal structures has further enabled combined modeling and experimental studies to confirm common binding sites and interaction mechanisms. nih.gov While this compound itself is a small molecule, the understanding of its target receptors (AMPA and kainate, specifically GluR5) is significantly advanced by homology modeling and receptor structure analysis, which inform structure-based drug design efforts for this class of compounds.

Advanced Neuroscience Methodologies Employed in Tezampanel Research

In Vitro Electrophysiology Techniques (e.g., Whole-Cell Patch-Clamp, Intracellular and Field Potential Recordings)

In vitro electrophysiology has been fundamental in characterizing the pharmacological profile of Tezampanel at its target receptors. These techniques allow for the direct measurement of neuronal electrical activity in controlled environments, such as cultured neurons or acute brain slices, providing precise insights into how the compound modulates synaptic transmission.

Whole-Cell Patch-Clamp: This technique is used to record the electrical currents flowing through the ion channels of a single neuron. In studies of AMPA/kainate receptor antagonists like this compound, whole-cell recordings are employed to measure the inhibition of currents evoked by the application of agonists like AMPA or kainate. aesnet.org This allows researchers to determine the potency and mechanism of the antagonist's block, revealing whether it is competitive or non-competitive by observing how it affects the agonist's concentration-response curve. aesnet.org For instance, a noncompetitive antagonist would reduce the maximum response to the agonist without shifting the EC50, whereas a competitive antagonist like this compound would cause a rightward shift in the agonist's concentration-response curve.

Field Potential Recordings: Extracellular field potential recordings measure the summed electrical activity of a population of neurons in a specific brain region within a brain slice. researchgate.net This method is particularly useful for studying how drugs affect synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory. researchgate.netcreative-biolabs.com Given that AMPA receptors are critical for the expression of LTP, antagonists like this compound would be expected to inhibit the induction or maintenance of LTP in these preparations. Such experiments provide crucial information on how the compound might affect cognitive processes. creative-biolabs.com

These electrophysiological methods have been instrumental in confirming this compound's action as a potent antagonist at AMPA and GluK1-containing kainate receptors, which underlies its potential therapeutic effects in conditions characterized by excessive glutamatergic neurotransmission. nih.gov

Neuroimaging Techniques (e.g., Potential for PET Imaging of Receptor Subunits)

While direct neuroimaging studies with a radiolabeled form of this compound are not widely reported, the development of Positron Emission Tomography (PET) ligands for its targets—AMPA and kainate receptors—is an area of active research with significant potential. PET is a non-invasive imaging technique that allows for the quantification and visualization of specific molecular targets in the living brain. nih.govmdpi.com

The development of effective PET tracers for ionotropic glutamate (B1630785) receptors has been historically challenging. nih.govmdpi.com Many potential ligands have struggled with issues such as low blood-brain barrier penetration, rapid metabolism, or off-target binding, which have limited their success in clinical imaging studies. acs.org

However, recent breakthroughs have demonstrated the feasibility of imaging AMPA receptors in the human brain. A novel PET tracer, [¹¹C]K-2, and its fluorine-18 (B77423) labeled derivative, [¹⁸F]K-40, have been successfully developed and used to visualize the density of AMPA receptors in living humans. news-medical.netnih.gov This technology offers the potential to:

Characterize the distribution and density of AMPA receptors in various neurological and psychiatric disorders. news-medical.net

Investigate how receptor density changes in response to disease progression or therapeutic intervention.

Serve as a biomarker to stratify patient populations for clinical trials of drugs targeting the AMPA receptor, such as this compound.

Determine the in-vivo receptor occupancy of AMPA receptor antagonists, helping to optimize dosing and confirm target engagement.

The successful application of tracers like [¹¹C]K-2 and [¹⁸F]K-40 paves the way for future studies that could directly assess the interaction of this compound with its target receptors in the human brain, providing invaluable information for clinical development. nih.gov

Behavioral Phenotyping in Complex Animal Models of Neurological and Psychiatric Disorders

Behavioral phenotyping in animal models is a critical step in evaluating the therapeutic potential of any CNS drug candidate. dntb.gov.uanih.govnih.gov These models aim to replicate specific symptoms or aspects of human disorders, allowing researchers to assess a compound's efficacy. ndineuroscience.comcnr.it this compound has been evaluated in various models, particularly those related to pain and migraine. nih.govnih.gov

Models of Migraine: The nitroglycerin (NTG)-induced migraine model is widely used in rodents. greentech-bio.com NTG is a nitric oxide donor that reliably triggers migraine-like symptoms in humans and causes behaviors in rodents, such as hyperalgesia (increased sensitivity to pain), which are considered correlates of migraine pain. greentech-bio.comnih.govmdpi.com Studies using such models can assess the ability of a compound like this compound to prevent or reverse these pain-related behaviors. nih.gov The rationale for using an AMPA/kainate antagonist is based on the role of glutamate in the trigeminal pain pathway, which is central to migraine pathophysiology. nih.govmdpi.com

Models of Postoperative and Neuropathic Pain: The efficacy of this compound has been tested in models of incisional pain. nih.gov In one study, epidural administration of this compound in rats was shown to reduce pain behaviors and increase the withdrawal threshold to mechanical and thermal stimuli following a plantar incision, indicating a significant analgesic effect. nih.gov

Models of Psychiatric Disorders: In a model of nerve agent-induced seizures, rats treated with a combination of this compound and caramiphen (B1668299) showed no signs of increased anxiety in the months following exposure, in contrast to rats treated with midazolam, which did exhibit increased anxiety. nih.gov This suggests a potential role for this compound in mitigating the long-term neuropsychiatric consequences of status epilepticus.

The table below summarizes representative findings from behavioral phenotyping studies involving this compound or its targets.

| Disorder Model | Animal | Methodology | Key Finding | Reference |

| Postoperative Pain | Rat | Plantar incision followed by assessment of guarding behavior, heat withdrawal latency, and mechanical withdrawal threshold. | Epidural this compound decreased pain scores and increased withdrawal thresholds, demonstrating analgesia. | nih.gov |

| Migraine | Human (Clinical Trial) | Phase II clinical trial in patients with migraine. | This compound reduced both migraine pain and other associated symptoms. | nih.gov |

| Nerve Agent Exposure | Rat | Soman-induced status epilepticus followed by long-term behavioral assessment (e.g., elevated plus maze). | Delayed treatment with this compound-caramiphen prevented the development of long-term anxiety. | nih.gov |

Ex Vivo Brain Slice Preparations for Cellular and Synaptic Analysis

Ex vivo brain slice preparations serve as a vital bridge between in vitro cell cultures and in vivo animal models. horizondiscovery.com This technique involves acutely preparing thin slices of brain tissue that maintain their local cellular architecture and synaptic connectivity for several hours in artificial cerebrospinal fluid. creative-biolabs.comnih.govnih.gov This methodology allows for detailed investigation of a drug's effects on specific neural circuits. protocols.io

In the context of this compound research, ex vivo slices are used for:

Neuroprotection Assays: To assess the ability of this compound to protect neurons from damage. For example, after inducing status epilepticus in rats, brain tissue was collected at various time points (one, three, and six months) and processed for neuropathological analysis. nih.gov

Histological Staining: Techniques like Nissl staining and Fluoro-Jade C staining were used on these ex vivo sections. nih.gov Nissl staining reveals the morphology of neurons and allows for the quantification of neuronal loss, while Fluoro-Jade C specifically stains degenerating neurons. In a key study, this analysis demonstrated that delayed treatment with this compound and caramiphen provided significant protection against the brain damage and neuronal loss typically seen after nerve agent-induced seizures. nih.gov

Synaptic Plasticity Studies: As mentioned in section 7.1, ex vivo slices, particularly from the hippocampus, are the primary model for studying synaptic phenomena like LTP and long-term depression (LTD), both of which are heavily dependent on AMPA receptor function. creative-biolabs.com These preparations would allow researchers to analyze how this compound affects the fundamental processes of synaptic strengthening and weakening. researchgate.net

In Vitro Models for Blood-Brain Barrier Permeability

For a drug targeting the central nervous system to be effective, it must first cross the highly restrictive blood-brain barrier (BBB). nih.gov In vitro models are essential, cost-effective tools for predicting the BBB permeability of drug candidates early in the development process. dovepress.com

Commonly used models include:

Caco-2 and MDCK Cell Monolayers: The human colon adenocarcinoma (Caco-2) and Madin-Darby canine kidney (MDCK) cell lines are epithelial cells that, when grown on semi-permeable filters, form tight monolayers that are widely used as a surrogate for the intestinal barrier and the BBB. nih.govnih.govcreative-bioarray.comresearchgate.net Researchers measure the rate at which a compound moves from the apical (blood side) to the basolateral (brain side) chamber to calculate an apparent permeability coefficient (Papp). researchgate.netdiva-portal.org

Brain Endothelial Cell Models: More sophisticated models use primary or immortalized brain microvascular endothelial cells (BMECs), which are the core component of the BBB. nih.govmdpi.com These can be used in monoculture or in co-culture with other cell types of the neurovascular unit, such as astrocytes and pericytes, to more accurately replicate the in vivo environment. mdpi.com The integrity of the barrier in these models is often assessed by measuring the transendothelial electrical resistance (TEER). nih.govmdpi.com

While specific data on this compound's permeability in these exact models is not detailed in the provided search results, a study on the noncompetitive AMPA antagonist perampanel (B3395873) demonstrated the utility of these methods. nih.gov In that study, an in vitro ischemia model using murine brain endothelial cells showed that perampanel could protect against the breakdown of barrier integrity, as measured by TEER. nih.gov Such assays are crucial for any CNS drug candidate like this compound to evaluate its ability to reach its target in the brain.

| Model | Cell Type | Key Measurement | Purpose | Reference |

| Transwell Assay | Caco-2 or MDCK cells | Apparent Permeability Coefficient (Papp) | Predicts passive and active transport across a biological barrier. | nih.govdiva-portal.org |

| In Vitro BBB Model | Brain Microvascular Endothelial Cells (BMECs) | Transendothelial Electrical Resistance (TEER) | Assesses the integrity of the endothelial monolayer and measures paracellular permeability. | nih.govmdpi.com |

Future Directions and Translational Perspectives in Tezampanel Research

Further Elucidation of Glutamatergic System Interactions and Specific Subunit Contributions

Tezampanel exerts its effects by antagonizing AMPA and kainate receptors, key components of the glutamatergic system, which is the principal excitatory neurotransmitter system in the mammalian brain. wikipedia.orgwikipedia.orguni.luwikidata.org While this compound demonstrates selectivity for the GluR5 subtype of the kainate receptor, it also exhibits competitive antagonism at the AMPA receptor. wikipedia.orgrecovered.org Ionotropic glutamate (B1630785) receptors, including AMPA, NMDA, and kainate receptors, are heterotetramers, meaning they are composed of multiple subunits. wikidata.orgwikipedia.org For instance, AMPA receptors are formed by GluR1-4 subunits, and their specific composition is crucial for receptor functionality and trafficking. wikidata.org

Preclinical studies indicate that the neuroprotective efficacy of this compound, particularly in nerve agent-induced seizures, may stem from its direct inhibition of glutamate signaling via the GluK1 receptor subunit. nih.govmims.com Further research is warranted to precisely map how this compound interacts with different subunit combinations of AMPA and kainate receptors, and how these interactions translate into its observed neuroprotective and anticonvulsant effects. Understanding these specific subunit contributions could pave the way for highly targeted interventions. For example, studies on corticosterone's effects on AMPAR subunit composition and localization highlight the need for such detailed investigations to determine if this compound's actions are universal or specific to certain neural regions and subunits. wikidata.org

Development of Highly Subtype-Selective AMPA/Kainate Antagonists

The development of highly subtype-selective antagonists of AMPA and kainate receptors represents a critical future direction for optimizing therapeutic outcomes and minimizing off-target effects. wikidata.orgontosight.ai this compound itself provides a foundation, given its existing selectivity for GluR5 kainate receptors and its antagonism of AMPA receptors. wikipedia.orgwikipedia.orguni.lu Preclinical data strongly suggest that kainate receptors are an underexplored yet attractive target for drug development. wikipedia.orgnih.gov

An example of a follow-on compound is Dasolampanel (NGX-426), an orally bioavailable analogue of this compound, which also acts as a competitive antagonist of AMPA and kainate receptors. uni-freiburg.deidrblab.net Dasolampanel is rapidly converted to this compound through enzymatic hydrolysis, indicating a strategy for improved delivery or pharmacokinetic profiles. idrblab.net Future efforts will likely focus on designing new compounds that exhibit even greater specificity for particular AMPA or kainate receptor subunits, which could lead to more precise modulation of glutamatergic transmission and enhanced therapeutic windows for conditions where specific receptor subtypes are implicated in pathophysiology.

Optimization of Combination Therapies for Enhanced Efficacy and Neuroprotection

Optimizing combination therapies is a significant translational perspective for this compound, particularly in conditions requiring robust neuroprotection. Research has demonstrated that co-administration of this compound and caramiphen (B1668299) provided substantial neuroprotection against soman-induced status epilepticus (SE) in rat models, even when administered with a delay after seizure onset. This combination therapy proved superior to midazolam, a commonly used anticonvulsant, in mitigating neuronal degeneration in limbic structures such as the basolateral amygdala and CA1 hippocampal area.

The synergistic effect of this compound and caramiphen is noteworthy, as it allowed for reduced doses of both compounds, which could lead to decreased incidence of side effects and improved tolerability in humans. This combination is currently under investigation for the treatment of refractory SE in humans, with initial findings suggesting its potential to reduce benzodiazepine (B76468) dependence. Further research will likely explore other potential drug combinations to maximize efficacy and neuroprotective benefits across a broader spectrum of neurological insults.

Table 1: Comparative Neuroprotection in Soman-Induced Status Epilepticus in Rats (Delayed Treatment)

| Treatment Regimen | Neuronal Degeneration (Limbic Structures) | Neuronal Loss (Basolateral Amygdala & CA1 Hippocampus) | Spontaneous Recurrent Seizures | Neuroprotection | Source |

| Midazolam (3 mg/kg) | Significant (1 month post-exposure) | Significant (deteriorating 1-6 months post-exposure) | Developed (deteriorating over time) | Limited | |

| This compound (10 mg/kg) + Caramiphen (50 mg/kg) | No evidence (except minor BLA loss at 6 months) | Virtually absent | Small percentage developed seizures | Nearly full |

Identification and Validation of Preclinical Biomarkers for Therapeutic Response

A crucial future direction in this compound research involves the identification and validation of preclinical biomarkers for therapeutic response. The development of such biomarkers is essential for accelerating drug development and securing regulatory approval, particularly in complex neurological disorders. While specific biomarkers for this compound are not extensively detailed in current literature, the broader field of epilepsy research highlights the importance of electrophysiological biomarkers. For instance, in traumatic brain injury models, electrophysiological changes indicative of epileptogenesis could allow for precise timing of preventive treatment initiation and duration. ontosight.ai

For this compound, future studies should aim to identify molecular, cellular, or electrophysiological markers that correlate with its neuroprotective and anticonvulsant effects. This could involve investigating changes in specific protein expression, neuronal network activity patterns, or imaging markers that reflect glutamate system modulation or neuronal health. Validating these preclinical biomarkers would enable more efficient screening of potential drug candidates, refine patient stratification in future clinical trials, and provide objective measures of treatment efficacy.

Exploration of Novel Therapeutic Indications Beyond Current Preclinical Focus

This compound's broad action on AMPA and kainate receptors suggests potential for therapeutic applications beyond its primary focus areas. Historically, this compound has been investigated for acute migraine, showing efficacy comparable to sumatriptan (B127528) in some Phase II trials. guidetopharmacology.orgrecovered.org More recently, it is being actively researched as a potential treatment for opioid withdrawal syndrome and other addictions and mental illnesses, supported by a significant grant from the National Institute on Drug Abuse (NIDA). This research explores its utility in preclinical models of opioid withdrawal and in combination with other drugs associated with opioid addictions.

Beyond these, this compound's neuroprotective properties make it a candidate for a variety of neurological conditions. Preclinical studies have indicated its potential in chronic pain conditions, including cancer pain and neuropathic pain, as well as non-pain conditions such as epilepsy, muscle spasticity, rigidity, and Parkinson's disease. guidetopharmacology.orgidrblab.net The compound's ability to reduce excessive glutamatergic activity also positions it as a potential therapeutic for anxiety disorders. Future research will likely broaden the scope of its investigation into these and other conditions where glutamate dysregulation plays a pathophysiological role.

Potential Integration with Advanced Neurostimulatory and Psychotherapeutic Modalities

A cutting-edge translational perspective for this compound involves its potential integration with advanced neurostimulatory and psychotherapeutic modalities. This approach, sometimes referred to as "Deep Network Pharmacology," aims to combine pharmacological interventions with experiential and behavioral therapies to achieve more profound and lasting changes in neural network architecture and plasticity.

This compound's activity within the glutamate neurotransmitter system is particularly relevant here, as dysregulation of this system is implicated in both addiction and various mental illnesses. The hypothesis is that while this compound can directly modulate excitatory neurotransmission, its effects could be amplified and guided by concurrent neurostimulatory techniques (e.g., biofeedback, self-directed neurostimulation) and psychotherapies. This integrative strategy seeks to optimize the patient's environment and psychosocial experiences during or after pharmacological treatment, ensuring that medication-assisted neural remodeling is directed towards healthier outcomes and improved environmental adaptation. There is a recognized need for more studies that rigorously integrate these diverse treatment modalities to unlock new advances in psychiatry and addiction medicine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.